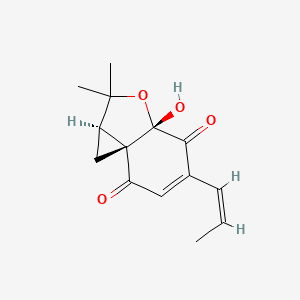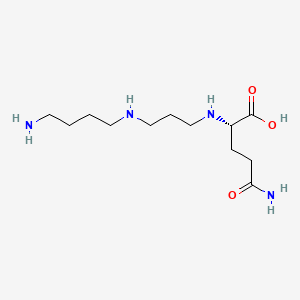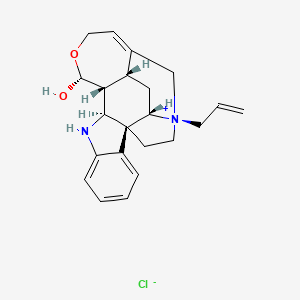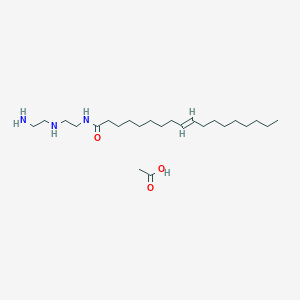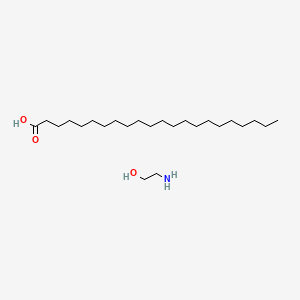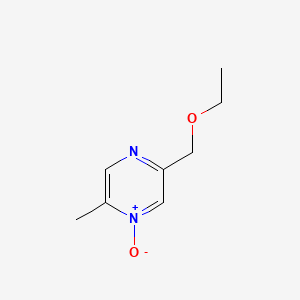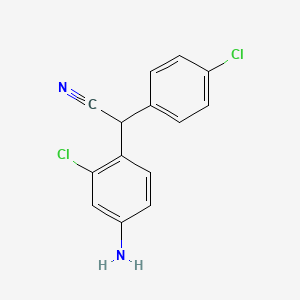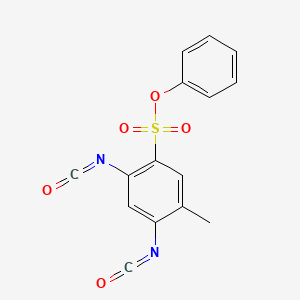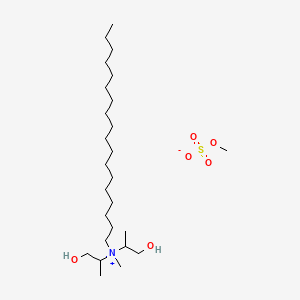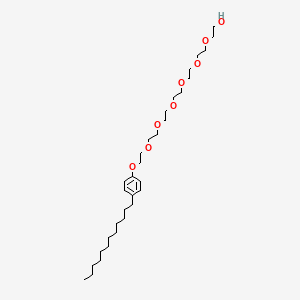
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound characterized by a long hydrophobic alkyl chain and a hydrophilic polyether chain. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of surfactants and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the reaction of 4-dodecylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the addition of ethylene oxide to the phenol group . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenolic group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The hydrophobic alkyl chain interacts with lipid bilayers, while the hydrophilic polyether chain interacts with aqueous environments. This dual interaction facilitates the formation of micelles and emulsions, which are crucial in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Dodecylphenoxyacetic acid: Similar in structure but lacks the polyether chain, making it less effective as a surfactant.
Branched dodecyl phenol polyoxyethylene ethers: These compounds have similar surfactant properties but differ in their branching and molecular weight.
Uniqueness
20-(4-Dodecylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol stands out due to its unique combination of a long hydrophobic chain and a hydrophilic polyether chain. This structure provides superior surfactant properties, making it highly effective in reducing surface tension and forming stable emulsions .
Properties
CAS No. |
67669-59-4 |
|---|---|
Molecular Formula |
C32H58O8 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(4-dodecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-31-13-15-32(16-14-31)40-30-29-39-28-27-38-26-25-37-24-23-36-22-21-35-20-19-34-18-17-33/h13-16,33H,2-12,17-30H2,1H3 |
InChI Key |
DBYCHBRPJCNLSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



